REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.Br[C:15]1[CH:20]=[CH:19][C:18]([C:21]2[CH:26]=[CH:25][CH:24]=[C:23]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)[CH:22]=2)=[CH:17][CH:16]=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.[Pd].[Pd].C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>[C:5]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:4]=[CH:3][C:2]([NH:1][C:30]2[CH:29]=[CH:28][C:27]([C:23]3[CH:24]=[CH:25][CH:26]=[C:21]([C:18]4[CH:19]=[CH:20][CH:15]=[CH:16][CH:17]=4)[CH:22]=3)=[CH:32][CH:31]=2)=[CH:7][CH:6]=1 |f:2.3,5.6.7.8.9|
|
Name
|
|
Quantity
|
0.542 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.89 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC(=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
[Pd].[Pd].C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.022 g
|
Type
|
catalyst
|
Smiles
|
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
|
Type
|
CUSTOM
|
Details
|
stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The catalyst solution was added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
stirred for 2 minutes
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
Flask was capped
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
to stir in the drybox overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Next day, reaction mixture
|
Type
|
FILTRATION
|
Details
|
filtered through a one-inch plug of silica gel
|
Type
|
WASH
|
Details
|
washing with 500 ml of dichloromethane
|
Type
|
CUSTOM
|
Details
|
Removal of volatiles under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave a yellow solid
|
Type
|
CUSTOM
|
Details
|
Crude product was purified by trituration with diethyl ether
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)NC1=CC=C(C=C1)C1=CC(=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.85 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |